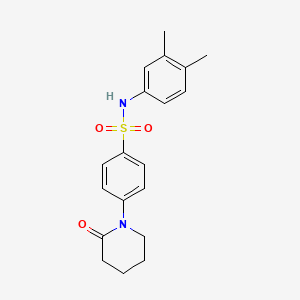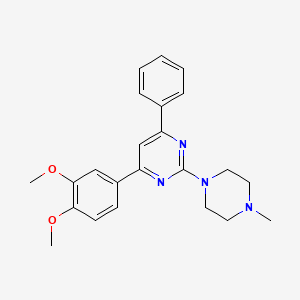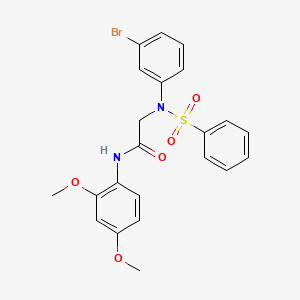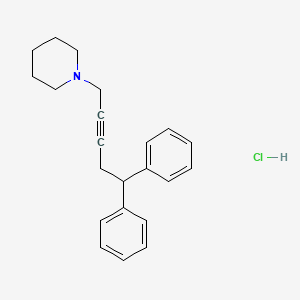
N-(3,4-dimethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as DPC 333, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC 333 belongs to the class of sulfonamide compounds and has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DPC 333 is not fully understood. However, it has been suggested that DPC 333 inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumor cells. CAIX plays a crucial role in maintaining the pH balance in hypoxic tumor cells, and its inhibition can lead to tumor cell death.
Biochemical and Physiological Effects
DPC 333 has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is essential for tumor cell survival. DPC 333 has also been found to inhibit the formation of new blood vessels, which is crucial for tumor growth. Additionally, DPC 333 has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPC 333 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-cytotoxic at concentrations used in lab experiments. However, one limitation of DPC 333 is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPC 333. One potential application is in the treatment of cancer. DPC 333 has been found to possess anti-tumor properties, and further studies are needed to determine its potential as a cancer treatment. Another potential application is in the treatment of inflammatory diseases. DPC 333 has been found to possess anti-inflammatory properties, and further studies are needed to determine its potential as an anti-inflammatory agent. Additionally, future studies can focus on improving the solubility of DPC 333 in water to make it more suitable for lab experiments.
Synthesemethoden
The synthesis of DPC 333 involves the reaction between 3,4-dimethylbenzenesulfonyl chloride and 2-oxo-1-piperidinecarboxylic acid, followed by the addition of ammonium hydroxide. The reaction results in the formation of DPC 333 as a white solid with a melting point of 165-167°C.
Wissenschaftliche Forschungsanwendungen
DPC 333 has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPC 333 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-6-7-16(13-15(14)2)20-25(23,24)18-10-8-17(9-11-18)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDZQAHFABUYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)

![1-[(4-bromophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5000845.png)
![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)

![N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5000869.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5000888.png)
![1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B5000902.png)
![N-(4-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5000927.png)